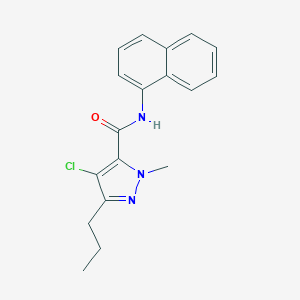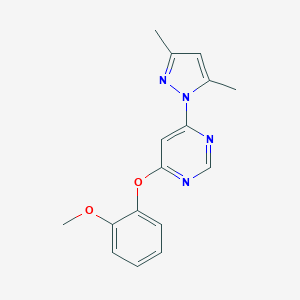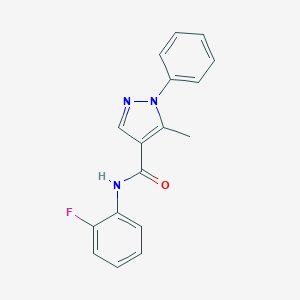
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether, also known as DPN-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPN-1 is a selective estrogen receptor modulator (SERM) that has been shown to have a high affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).
作用機序
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether acts as a selective estrogen receptor modulator by binding to ERβ and inducing a conformational change that allows for the recruitment of coactivator proteins. This leads to the activation of downstream signaling pathways that regulate gene expression and cellular proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have a higher binding affinity for ERβ than the commonly used SERM, tamoxifen.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have various biochemical and physiological effects. In breast cancer cells, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to inhibit cell proliferation and induce apoptosis by downregulating the expression of cyclin D1 and upregulating the expression of p21 and Bax. In prostate cancer cells, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to inhibit cell proliferation and induce apoptosis by downregulating the expression of prostate-specific antigen (PSA) and upregulating the expression of Bax. In animal models of Alzheimer's disease, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to improve cognitive function and reduce amyloid beta deposition.
実験室実験の利点と制限
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has several advantages for lab experiments. It has a high affinity for ERβ, which allows for the selective activation of downstream signaling pathways. It has also been shown to have anti-tumor and neuroprotective effects, which makes it a potential therapeutic agent for various diseases. However, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can make it difficult to maintain a consistent concentration in vivo.
将来の方向性
There are several future directions for the research of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether. One direction is to investigate its potential as a therapeutic agent for breast and prostate cancer. Another direction is to investigate its potential as a neuroprotective agent for Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to optimize the synthesis method of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether and to improve its solubility and pharmacokinetic properties. Overall, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has shown promising results in various scientific research studies and has the potential to be a valuable tool for future research.
合成法
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether involves the reaction of 1-(naphthalen-1-yl)ethanone with 6-bromo-2-phenyl-4-pyrimidinamine in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of cesium carbonate to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been used in various scientific research studies due to its high affinity for ERβ. ERβ is a nuclear receptor that plays a crucial role in the regulation of gene expression and cellular proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have anti-tumor effects in breast and prostate cancer cells by inhibiting cell proliferation and inducing apoptosis. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether has been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
特性
製品名 |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl 1-naphthyl ether |
|---|---|
分子式 |
C25H20N4O |
分子量 |
392.5 g/mol |
IUPAC名 |
4-(3,5-dimethylpyrazol-1-yl)-6-naphthalen-1-yloxy-2-phenylpyrimidine |
InChI |
InChI=1S/C25H20N4O/c1-17-15-18(2)29(28-17)23-16-24(27-25(26-23)20-10-4-3-5-11-20)30-22-14-8-12-19-9-6-7-13-21(19)22/h3-16H,1-2H3 |
InChIキー |
QZMXWIOSKYJXQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54)C |
正規SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)





![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)
![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
